
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromoethyl group attached to the piperidine ring, which is further substituted with two methyl groups. The hydrobromide salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 4,4-dimethylpiperidine and 2-bromoethanol.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrobromic acid, to facilitate the formation of the hydrobromide salt.
Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are usually carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products depend on the type of reaction. For example, substitution with an amine nucleophile would yield an amine derivative of the piperidine compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide involves its interaction with biological targets:
Molecular Targets: The compound can interact with receptors and enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, leading to physiological effects. These pathways may include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-Chloroethyl)-4,4-dimethylpiperidine and 1-(2-Iodoethyl)-4,4-dimethylpiperidine share structural similarities but differ in their halogen substituents.
Uniqueness: The presence of the bromoethyl group in this compound imparts unique reactivity and properties, making it distinct from its chloro and iodo counterparts. This uniqueness can be exploited in specific chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H19Br2N |
|---|---|
Molekulargewicht |
301.06 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-4,4-dimethylpiperidine;hydrobromide |
InChI |
InChI=1S/C9H18BrN.BrH/c1-9(2)3-6-11(7-4-9)8-5-10;/h3-8H2,1-2H3;1H |
InChI-Schlüssel |
JQMKIDYTULDTLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)CCBr)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


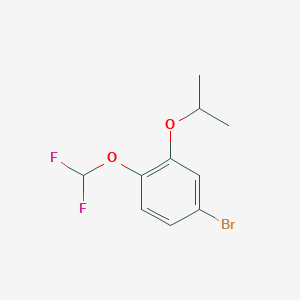
![2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13467641.png)
![(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)
![Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
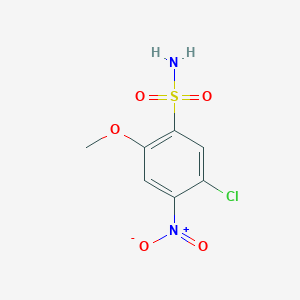
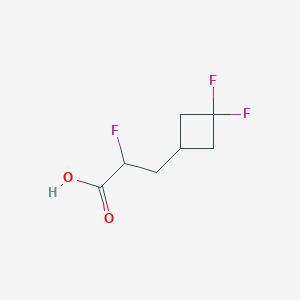
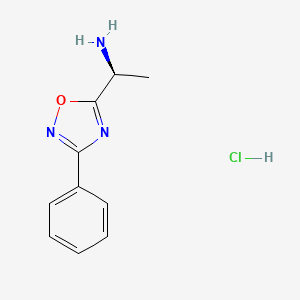
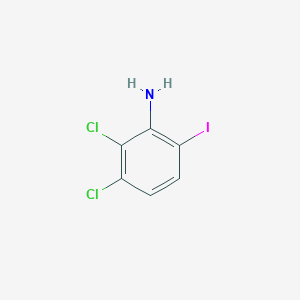
![Tert-butyl 8-bromo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B13467692.png)

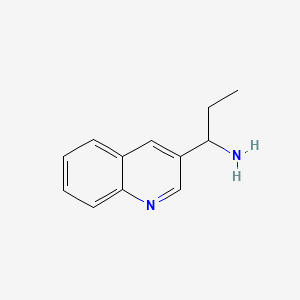

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)
![N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide](/img/structure/B13467725.png)
